molecular formula C28H23N3O6 B14096413 N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14096413
M. Wt: 497.5 g/mol
InChI Key: CRMUAJSKECTNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuropyrimidinone derivative characterized by a fused benzofuran-pyrimidine core substituted with a 2-phenylethyl group at position 3 and an acetamide moiety linked to a 1,3-benzodioxol-5-ylmethyl group. Its molecular formula is C₃₀H₂₅N₃O₆, with a molecular weight of 523.54 g/mol (based on analogous structures in and ).

Synthetic routes for related compounds involve coupling reactions between activated acyl intermediates and amine-containing substituents, as seen in the synthesis of structurally similar pyrimidine derivatives (). For instance, carbodiimide-mediated coupling (e.g., using EDC/HOBt) is a common strategy to form acetamide linkages ().

Properties

Molecular Formula

C28H23N3O6

Molecular Weight

497.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C28H23N3O6/c32-24(29-15-19-10-11-22-23(14-19)36-17-35-22)16-31-25-20-8-4-5-9-21(20)37-26(25)27(33)30(28(31)34)13-12-18-6-2-1-3-7-18/h1-11,14H,12-13,15-17H2,(H,29,32)

InChI Key

CRMUAJSKECTNGZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)OC6=CC=CC=C64

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H23N3O5
  • Molecular Weight : 457.49 g/mol
  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Compounds with similar structures have demonstrated anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. The mechanism may involve modulation of microtubule dynamics and interference with cellular signaling pathways that control cell proliferation and survival .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in tumor progression. For example, it could inhibit topoisomerases or kinases that are crucial for DNA replication and repair .
  • Neuropharmacological Effects : Some derivatives of benzodioxole compounds have shown psychoactive effects that could be beneficial in therapeutic settings, particularly in mental health treatment .

Biological Activity Overview

The following table summarizes the biological activities reported for similar compounds:

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells through microtubule stabilization
AntimicrobialExhibits moderate antibacterial activity against various strains
Enzyme InhibitionInhibits butyrylcholinesterase and acetylcholinesterase
NeuropharmacologicalPotential entactogenic effects aiding in psychotherapy

1. Anticancer Screening

A study conducted on multicellular spheroids using a library of compounds identified significant cytotoxicity associated with benzodioxole derivatives. The compound was tested against MCF7 breast cancer spheroids, showing promising results in reducing viability at specific concentrations .

2. Enzyme Activity Assessment

Research on similar compounds indicated that certain derivatives effectively inhibited cholinesterase enzymes, which are crucial in neurodegenerative diseases. The inhibition constants (IC50) were measured to evaluate potency against these enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional features of the target compound with analogues from the provided evidence:

Compound Core Structure Substituents Key Properties
Target Compound Benzofuro[3,2-d]pyrimidin-2,4-dione 3-(2-Phenylethyl), 1-(1,3-Benzodioxol-5-ylmethyl)acetamide High lipophilicity (benzodioxole), potential kinase inhibition (phenylethyl)
2-[2,4-Dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-benzylacetamide () Benzofuro[3,2-d]pyrimidin-2,4-dione 3-(2-Phenylethyl), 1-(Benzyl)acetamide Reduced solubility vs. target compound (benzyl vs. benzodioxole)
N-(1,3-Benzodioxol-5-yl)-2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () Thieno[2,3-d]pyrimidin-4-one 3-(Furylmethyl), 2-(Benzodioxol-5-yl)acetamide Enhanced metabolic stability (thiophene core) but lower bioavailability
N~1~-(1,3-Benzodioxol-5-ylmethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide () Diazaspiro[4.5]decane-dione 1-(Benzodioxol-5-ylmethyl)acetamide Rigid spirocyclic structure may limit conformational flexibility

Pharmacological and Physicochemical Comparisons

  • Bioactivity : The 2-phenylethyl group in the target compound and ’s analogue is associated with kinase inhibitory activity, as seen in related pyrazolo[3,4-d]pyrimidines (). However, the benzodioxole group in the target compound may improve blood-brain barrier penetration compared to benzyl substituents .
  • Solubility : The benzodioxole moiety increases water solubility marginally compared to purely aromatic substituents (e.g., benzyl in ), but still retains high logP values (~3.5–4.0) .
  • Synthetic Accessibility : The target compound’s synthesis likely requires multi-step coupling, similar to the methods in (e.g., amidation via EDC/HOBt). By contrast, spirocyclic analogues () demand specialized cyclization conditions .

Spectroscopic and Analytical Data

  • NMR : The target compound’s ¹H NMR spectrum would show characteristic peaks for the benzodioxole methylene (δ ~4.8–5.2 ppm) and pyrimidine-dione NH (δ ~10–12 ppm), aligning with data for analogous structures ().
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 523.54 (M+H⁺), consistent with derivatives in and .

Research Findings and Implications

  • Kinase Inhibition : The phenylethyl group’s role in ATP-binding pocket interactions is well-documented in pyrimidine-based kinase inhibitors (). The target compound’s benzodioxole group may further modulate selectivity, as seen in benzodioxole-containing drugs like paroxetine .
  • Metabolic Stability: Thienopyrimidine analogues () exhibit longer half-lives due to sulfur’s electron-withdrawing effects, but the target compound’s benzofuran core may offer a balance between stability and reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.